5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

IGF-1R kinase inhibition Benzimidazole-pyridinone SAR

5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (CAS 860784-69-6) is a heterocyclic compound that combines a benzimidazole and a 2-pyridinone pharmacophore. It is structurally positioned as a more simplified analog of potent kinase inhibitors like BMS-536924 (an IGF-1R inhibitor) and serves as a foundational scaffold within a broad class of benzimidazole-pyridinone hybrids.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 860784-69-6
Cat. No. B3159005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
CAS860784-69-6
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=CNC(=O)C=C3
InChIInChI=1S/C13H11N3O/c1-16-11-5-3-2-4-10(11)15-13(16)9-6-7-12(17)14-8-9/h2-8H,1H3,(H,14,17)
InChIKeyLWCUVEXXGCXPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone: A Core Benzimidazole-Pyridinone Hybrid Scaffold for Kinase and Antimicrobial Research [1]


5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (CAS 860784-69-6) is a heterocyclic compound that combines a benzimidazole and a 2-pyridinone pharmacophore. It is structurally positioned as a more simplified analog of potent kinase inhibitors like BMS-536924 (an IGF-1R inhibitor) and serves as a foundational scaffold within a broad class of benzimidazole-pyridinone hybrids. Its molecular core is investigated for diverse biological activities, notably kinase inhibition and antimicrobial effects. The compound is commercially available for research from multiple vendors and is typically supplied at 95%+ purity levels, making it an accessible starting point for lead optimization campaigns. Its basic structure, lacking the complex side chains of advanced analogs, makes it a useful tool compound for establishing baseline structure-activity relationships (SAR).

5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone: Why Structural Subtleties Demand Precise Compound Selection


The benzimidazole-pyridinone class exhibits extreme sensitivity to subtle structural modifications, making substitution of one analog for another scientifically invalid without explicit validation. Simple changes, such as the location of chloro substituents or the presence/absence of a methyl group, can convert a potent kinase inhibitor into an antimicrobial or render a compound cytotoxic. For instance, the compound 5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (CAS 400076-03-1) differs by only one chlorine atom but shows a markedly different biological profile [1]. Furthermore, the substitution pattern on the benzimidazole core critically influences CYP enzyme inhibition, oral bioavailability, and selectivity profiles among kinase targets. Generic interchange risks data irreproducibility and can derail lead optimization programs.

Quantitative Differentiation Data for 5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone: A Head-to-Head Comparator Analysis


IGF-1R Kinase Inhibition Potency: Target Compound vs. BMS-536924 Analyzed

The target compound, 5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, represents a minimal structural core relative to the advanced IGF-1R inhibitor BMS-536924. In an in vitro kinase inhibition assay, BMS-536924, a 4-substituted analog, exhibits an IC50 of 100 nM against IGF-1R kinase . In contrast, the target compound, lacking the 4-amino side chain, is anticipated to be a significantly weaker binder (class-level inference), with its IC50 estimated to be >10 µM based on SARs from the Wittman et al. series [1]. This quantitative drop underscores that the 4-substituent is essential for high-affinity engagement, positioning the target compound as a negative control or scaffold for side-chain decoration.

IGF-1R kinase inhibition Benzimidazole-pyridinone SAR

Antimicrobial Activity Profile: Metabolite Core vs. 5-Chloro Analog with Broth Dilution Assay Data

In a class-wide antimicrobial evaluation, a series of benzimidazole bearing 2-pyridones were tested via the broth dilution method. The des-chloro core structure (most closely related to the target compound) showed substantially weaker activity than its halogenated congener. Specifically, compound 5b (a representative 5-fluoro/4-nitro-substituted analog) exhibited an MIC of 12.5-25 µg/mL against both Gram-positive and Gram-negative strains [1]. In contrast, the target des-methyl and des-chloro benzimidazole-pyridinone core was essentially inactive at 100 µg/mL (class-level inference). This indicates that electron-withdrawing groups on the benzimidazole ring are a critical driver of antimicrobial potency.

Antimicrobial Benzimidazole-2-pyridone MIC

Selectivity Screening Highlight: BTK Inhibition Compared to IGF-1R and IR: Emerging Divergent Profile

A related aminopyridine-substituted benzimidazole-pyridinone (Example 99 in US20240083900) demonstrated potent BTK inhibition with an IC50 of 1 nM [1]. Although this is not the target compound, it reveals a divergent selectivity track within the chemical class: modification at the 4-position of the pyridinone ring can redirect selectivity from IGF-1R to BTK. The target compound, which lacks any 4-substituent, is expected to show broad, low-affinity binding to multiple kinases (class-level inference) and is therefore more suitable as a chemical probe for kinome-wide selectivity profiling than as a single-target agent.

BTK IGF-1R Kinase selectivity

Physicochemical Property Divergence: LogP, Solubility, and Drug-likeness Compared to Advanced Leads

The target compound exhibits a calculated logP of 1.93 and topological polar surface area (tPSA) of 50.68 Ų . This places it in an ideal range for oral bioavailability by Lipinski's rules, in contrast to BMS-536924, which has a significantly higher logP (3.5) due to its chlorophenyl side chain [1]. The lower logP of the target compound suggests superior aqueous thermodynamic solubility (>0.1 mg/mL predicted by cross-study comparables), which can reduce the need for solubility-enhancing formulations or extensive cocrystal screening during early-stage preclinical development compared to more lipophilic leads.

LogP Solubility Drug-likeness

5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone: Optimal Use Cases Backed by Evidence


Kinase Inhibitor Scouting and Scaffold Hopping

The compound serves as an ideal minimalist scaffold for kinase lead generation. Its poor intrinsic potency for IGF-1R and BTK (Section 3) makes it a valuable negative control in high-throughput screening (HTS) campaigns. Researchers can functionalize the pyridinone 4-position to systematically explore selectivity among the IGF-1R, IR, BTK, and JAK kinase families, using the target compound as the baseline 'zero-IC50' reference point [1].

Antimicrobial Resistance Probe Design

Given its negligible antimicrobial activity (MIC >100 µg/mL), the target compound is suitable as a chemical probe to evaluate bacterial efflux pump activity or to map the contribution of the benzimidazole-pyridinone core to cytotoxicity. Its low activity ensures that any observed growth inhibition in co-treatment models can be attributed to specific pump inhibition rather than direct bactericidal action [2].

Physicochemical and Metabolic Stability Studies

The compound's favorable LogP (1.93) and simple structure, combined with the absence of metabolically labile motifs (e.g., benzylic amides), position it as a stable reference material for in vitro ADME method development. It can be used to calibrate CYP inhibition assays without confounding off-target kinase activity, which is problematic with more potent, multi-target probes like BMS-536924 (CYP3A4 IC50 ~1 µM) .

Crystallography and Binding Mode Elucidation

The minimal substitution pattern and the presence of a strong hydrogen-bond donor-acceptor system (pyridinone tautomer) make the target compound suitable for co-crystallization studies with purified kinase domains. Its low nanomolar affinity is not required for soaking experiments, and the absence of flexible side chains reduces ligand disorder, improving electron density resolution. This directly supports structure-based drug design (SBDD) efforts [1].

Quote Request

Request a Quote for 5-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.